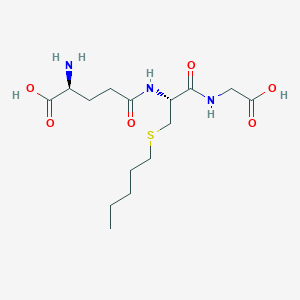

s-Pentylglutathione

Description

Contextualization within Glutathione (B108866) Conjugate Biochemistry

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), plays a central role in cellular defense against both endogenous and exogenous toxins. nih.govajol.info A primary mechanism of detoxification involves the conjugation of glutathione with a wide array of electrophilic compounds. mdpi.com This reaction, which can occur non-enzymatically but is most often catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs), results in the formation of more water-soluble and readily excretable glutathione S-conjugates. mdpi.comebi.ac.ukreactome.org

S-Pentylglutathione is a synthetic S-alkyl-glutathione conjugate. jci.org It serves as a model substrate in the study of GSTs and other enzymes involved in the mercapturic acid pathway. frontiersin.org This pathway is the principal route for the metabolism and elimination of glutathione conjugates from the body. mdpi.comfrontiersin.org The structure of this compound, with its non-polar pentyl group, allows it to interact with the hydrophobic substrate-binding site (H-site) of GSTs, while the glutathione portion binds to the hydrophilic G-site. ebi.ac.uk This makes it an effective tool for probing the catalytic activity and specificity of various GST isozymes. ebi.ac.uknih.gov

Overview of Research Significance in Biological Systems

The study of this compound has yielded important insights into several key biological processes. Its primary significance lies in its use as a tool to understand the function of GSTs and the GS-X pump (ATP-dependent glutathione S-conjugate export pump), which is a member of the ATP-binding cassette (ABC) transporter family. lookchem.comportlandpress.com

Research has utilized this compound to:

Investigate Enzyme Kinetics: It has been used as a substrate to characterize the activity of various enzymes, including glutathione S-transferases and γ-glutamyl transpeptidases. nih.gov For instance, studies have shown that this compound can inhibit the Na+-independent binding of glutamate. dtic.mil

Elucidate Transport Mechanisms: this compound and its derivatives have been instrumental in studying the transport of glutathione conjugates out of cells, a process mediated by GS-X pumps like the multidrug resistance-associated protein 1 (MRP1). jci.orglookchem.com This is crucial for understanding mechanisms of drug resistance in cancer cells, as overexpression of these pumps can lead to the efflux of chemotherapeutic drugs that have been conjugated to glutathione. portlandpress.comnih.gov

Probe Protein Interactions: Radiolabeled and photoaffinity-labeled derivatives of this compound have been synthesized to identify and characterize proteins that bind to glutathione conjugates, such as the MRP1/GS-X pump. lookchem.comresearchgate.net

The ability of S-alkyl-glutathiones like this compound to modulate the activity of specific enzymes and transporters highlights their importance in the intricate network of cellular detoxification and signaling pathways.

Historical Perspective on Glutathione Conjugate Studies in Enzyme Systems

The study of glutathione and its conjugates has a rich history, dating back to the discovery of glutathione itself in 1888. mdpi.com The elucidation of its structure as γ-L-glutamyl-L-cysteinyl-glycine in 1935 laid the groundwork for understanding its biochemical functions. mdpi.com Early research focused on the role of glutathione in maintaining the cellular redox state. ajol.info

The discovery of glutathione S-transferases marked a significant milestone, revealing the enzymatic basis for the conjugation of xenobiotics with glutathione as a key detoxification mechanism. nih.gov This led to extensive research into the catalytic mechanisms and substrate specificities of the various GST isoenzymes. ebi.ac.uk Synthetic glutathione conjugates, such as this compound, became indispensable tools in these investigations, allowing for controlled studies of enzyme kinetics and inhibition.

More recently, the focus has expanded to include the transport of these conjugates out of the cell, a critical step in the detoxification process. The identification and characterization of the GS-X pump and its role in multidrug resistance have opened new avenues of research, with this compound and its analogs serving as key probes in these studies. lookchem.comportlandpress.com These investigations continue to deepen our understanding of the multifaceted roles of glutathione and its conjugates in cellular biochemistry and pharmacology. nih.gov

Table of Research Findings on S-Alkyl-Glutathione Derivatives

Table of Enzyme Activity with this compound

Properties

CAS No. |

24425-55-6 |

|---|---|

Molecular Formula |

C15H27N3O6S |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-pentylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H27N3O6S/c1-2-3-4-7-25-9-11(14(22)17-8-13(20)21)18-12(19)6-5-10(16)15(23)24/h10-11H,2-9,16H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11-/m0/s1 |

InChI Key |

AIOKZAFWWVBSMY-QWRGUYRKSA-N |

Isomeric SMILES |

CCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Enzymatic Interactions and Molecular Mechanisms of S Pentylglutathione

S-Pentylglutathione as a Substrate and Modulator of Transport Systems

This compound is recognized and transported by specific cellular machinery responsible for the efflux of xenobiotics and metabolic byproducts. Its interaction with these systems is crucial for cellular homeostasis and defense.

Interaction with ATP-Dependent Transporters (e.g., Dnp-SG ATPase, GS-X Pumps/MRP1)

This compound serves as a substrate for ATP-dependent transporters, a class of proteins that utilize the energy from ATP hydrolysis to move substances across biological membranes. nih.gov One such transporter is the S-(2,4-dinitrophenyl)glutathione ATPase (Dnp-SG ATPase), which has been identified as a generalized mechanism for the transport of glutathione (B108866) (GSH) conjugates. acs.orglookchem.com Studies on membrane vesicles from human erythrocytes have demonstrated that S-(n-pentyl)glutathione stimulates the activity of this ATPase, confirming it as a substrate. lookchem.com

Furthermore, this compound and its derivatives are substrates for the GS-X family of pumps, which includes the Multidrug Resistance-Associated Protein 1 (MRP1). khanacademy.org These transporters are ATP-binding cassette (ABC) transporters known to confer drug resistance in cancer cells by exporting a wide array of compounds, with a preference for glutathione S-conjugates. khanacademy.org A derivative of this compound, S-[5-(4-benzoylphenyl)pentyl]glutathione, has been shown to competitively inhibit the transport of other known MRP1/GS-X pump substrates, indicating that it shares the same binding site and is a substrate for this pump. khanacademy.org

The interaction between this compound and ATP-dependent transporters has been quantitatively assessed through kinetic studies. For the Dnp-SG ATPase in human erythrocyte membranes, the transport of S-(n-pentyl)glutathione has been characterized by specific kinetic parameters. These studies help define the affinity of the transporter for its substrate and its maximum transport capacity.

| Substrate | Apparent Km (mM) | Vmax (nmol/min/mg protein) | Source |

|---|---|---|---|

| S-(n-pentyl)glutathione | 0.26 - 0.66 (range for various GSH conjugates) | 0.55 - 4.44 (range for various GSH conjugates) | lookchem.com |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.

The transport of this compound by Dnp-SG ATPase and MRP1/GS-X pumps is an active process, intrinsically linked to the hydrolysis of ATP. acs.orgkhanacademy.org This coupling of energy release to substrate translocation is a hallmark of ABC transporters. nih.gov The general mechanism involves the binding of ATP to nucleotide-binding domains (NBDs) within the transporter, which induces conformational changes in the transmembrane domains (TMDs). nih.govbioorganica.com.ua These structural alterations effectively move the substrate, such as this compound, across the membrane. Following transport, ATP is hydrolyzed to ADP and inorganic phosphate, which resets the transporter to its original conformation, ready for another cycle. nih.gov While the fundamental principles of ATP coupling are well-established for ABC transporters, specific mechanistic details directly involving this compound are part of the broader understanding of how these pumps handle a wide range of glutathione conjugates. bioorganica.com.uanih.govresearchgate.net

The Dnp-SG ATPase demonstrates broad substrate specificity, transporting a variety of glutathione conjugates. lookchem.com Research has shown that this ATPase is stimulated not only by S-(n-pentyl)glutathione but also by other S-alkyl-glutathiones such as S-(methyl)glutathione and S-(n-decyl)glutathione, as well as conjugates with more complex hydrophobic moieties. lookchem.com The kinetic parameters for these different conjugates fall within a similar range, suggesting that the Dnp-SG ATPase functions as a generalized efflux pump for a wide array of xenobiotic and endogenous glutathione conjugates. lookchem.com Similarly, the MRP1/GS-X pump transports a diverse group of organic anions, with a particular affinity for glutathione S-conjugates. khanacademy.org

Role as a Biochemical Probe for Membrane Transport Proteins

Derivatives of this compound have been synthesized and utilized as valuable tools in the study of membrane transport proteins. khanacademy.org Specifically, a radiolabeled and photoactive analog, [35S]S-[5-(4-benzoylphenyl)pentyl]glutathione, has been developed as a biochemical probe to target and identify GS-X pumps. khanacademy.org This probe was shown to specifically label the MRP1/GS-X pump in membrane vesicles derived from MRP1-transfected cells. khanacademy.org Such probes are instrumental in identifying and characterizing transport proteins, elucidating their structure, and understanding their substrate-binding domains. khanacademy.orgnih.gov

This compound as a Competitive Inhibitor of Glutathione S-Transferases (GSTs)

In addition to being a substrate for transport pumps, this compound can act as a competitive inhibitor of Glutathione S-Transferases (GSTs). ebi.ac.uk GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic compounds. nih.govplos.org

S-alkyl-glutathiones, including this compound, are known to inhibit GSTs. ebi.ac.uknih.gov The mechanism of inhibition is typically competitive with respect to the glutathione binding site (G-site) on the enzyme. ebi.ac.uknih.gov This means that this compound binds to the same site as glutathione, thereby preventing the natural substrate from binding and catalysis from occurring. The inhibitory potency of S-alkyl-glutathiones has been observed to be dependent on the length of the alkyl chain, with longer chains often resulting in stronger inhibition. nih.gov For example, S-hexylglutathione and S-octylglutathione are potent competitive inhibitors of various GST isozymes. ebi.ac.uknih.gov This trend suggests that the pentyl group of this compound contributes to its binding affinity within the hydrophobic substrate-binding site (H-site) of the enzyme, which is adjacent to the G-site. nih.gov Kinetic analyses of GSTs with various S-alkyl-glutathione derivatives support a random sequential kinetic mechanism, where either glutathione or the electrophilic substrate can bind to the enzyme first, and the inhibitor competes with glutathione for binding. ebi.ac.uk

Inhibition Kinetics and Isoenzyme Specificity (e.g., Wild-type GST2)

This compound has been identified as a competitive inhibitor of the wild-type GST2 isoenzyme. researchgate.net This mode of inhibition signifies that this compound directly competes with the natural substrate, glutathione (GSH), for binding to the active site of the enzyme. plos.org The affinity of S-alkylglutathiones, including the pentyl derivative, for GSTs often increases with the length of the alkyl chain. nih.gov This competitive inhibition is a key characteristic that allows researchers to probe the enzyme's active site and understand its function. plos.org

Kinetic studies are fundamental to characterizing the inhibitory action of this compound. These analyses typically reveal a mixed-type or non-competitive inhibition pattern with respect to the electrophilic co-substrate, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). mdpi.com For instance, studies on various GST isoenzymes have demonstrated that while some inhibitors act competitively against GSH, they can exhibit non-competitive or mixed inhibition when the concentration of the electrophilic substrate is varied. mdpi.commdpi.comresearchgate.net This suggests that the binding of this compound can influence the enzyme's conformation in a way that affects the binding or processing of the second substrate, even if it doesn't directly compete for the same binding pocket.

The specificity of this compound's inhibitory effects extends across different GST isoenzymes, which are classified into various classes such as alpha, mu, and pi. ebi.ac.uk Each class, and even individual isoenzymes within a class, can exhibit distinct sensitivities to inhibition by S-alkylglutathiones. researchgate.netnih.gov This isoenzyme-specific inhibition underscores the structural diversity among GSTs, particularly in their hydrophobic substrate-binding site (H-site). nih.govresearchgate.net

Table 1: Inhibition Characteristics of S-Alkylglutathiones on GSTs

| Inhibitor | Target Enzyme Class/Isoenzyme | Inhibition Type vs. GSH | Inhibition Type vs. Electrophilic Substrate | Reference |

|---|---|---|---|---|

| This compound | Wild-type GST2 | Competitive | - | researchgate.net |

| S-alkylglutathiones | General GSTs | Competitive | - | plos.orgnih.gov |

| Iprodione | Mus musculus GSTP1-1 | Mixed-type | Non-competitive | mdpi.com |

Structure-Activity Relationships in GST Inhibition

The relationship between the structure of an inhibitor and its activity is a cornerstone of enzymatic research. For this compound and related compounds, these relationships provide a detailed map of the enzyme's active site.

Studies involving the modification of the GST enzyme structure have been instrumental in understanding the binding of inhibitors like this compound. A significant finding comes from the study of a truncated form of GST2, specifically GST2del210, where a portion of the C-terminus is removed. This truncated enzyme was found to be no longer inhibited by this compound, a known competitive inhibitor of the full-length, wild-type GST2 enzyme. researchgate.net This result strongly suggests that the C-terminal segment of Alpha-class GSTs, like GST2, is a critical component of the hydrophobic substrate-binding site (H-site). researchgate.net

Site-directed mutagenesis, a technique used to change specific amino acids in a protein, has further elucidated the roles of individual residues in inhibitor binding. For example, mutations in residues within or near the active site can dramatically alter the enzyme's affinity for S-alkylglutathiones. nih.gov These experiments have confirmed that the C-terminal region is not directly involved in glutathione (GSH) binding at the G-site, nor is it absolutely essential for the enzyme's basic catalytic activity, but it is crucial for the proper binding of certain substrates and inhibitors. researchgate.net

The GST active site is composed of two main components: the G-site, which binds glutathione, and the H-site, which accommodates the hydrophobic electrophilic substrate. ebi.ac.uknih.govresearchgate.netebi.ac.uk The G-site is highly conserved across different GST classes, whereas the H-site is much more variable, contributing to the broad substrate specificity of the GST superfamily. researchgate.net

The C-terminal domain of GSTs plays a significant role in forming the H-site. ebi.ac.ukresearchgate.net Research has shown that in several GST classes, including alpha and pi, the C-terminal helix acts as a "lid" over the substrate-binding site, influencing the accessibility and binding of various compounds. researchgate.net The loss of inhibition by this compound in the C-terminally truncated GST2 mutant directly points to the importance of this "lid" in creating the binding pocket for the pentyl group of the inhibitor. researchgate.net The hydrophobic interactions between the alkyl chain of this compound and the amino acid residues in the H-site are a primary determinant of its inhibitory potency. nih.gov

Table 2: Key Structural Components in GST Inhibition

| Structural Feature | Role in Inhibition | Supporting Evidence | Reference |

|---|---|---|---|

| C-terminal Segment | Forms part of the hydrophobic substrate-binding site (H-site). | Truncation of the C-terminus (GST2del210) abolishes inhibition by this compound. | researchgate.net |

| G-site | Binds the glutathione moiety of the inhibitor. | Conserved across GSTs; not directly affected by C-terminal truncation. | researchgate.netresearchgate.net |

| H-site "Lid" | Restricts access to the binding site and interacts with the inhibitor's hydrophobic tail. | Absence of this feature in some GSTs leads to broader substrate acceptance. | researchgate.net |

Broader Implications for Enzyme Regulation and Biotransformation Pathways

The study of this compound's interactions with GSTs has broader implications for our understanding of enzyme regulation and cellular detoxification, also known as biotransformation. nih.govwikipedia.orgwikipathways.orgslideshare.net GSTs are central to Phase II biotransformation, a metabolic process that conjugates xenobiotics (foreign compounds) with glutathione, making them more water-soluble and easier to excrete. plos.orgnih.govnih.gov

The inhibition of GSTs by compounds like this compound can modulate these detoxification pathways. Understanding how such inhibitors work is crucial, as it can inform the development of drugs that target GSTs. researchgate.net For example, in cancer therapy, inhibiting GSTs that are overexpressed in tumor cells can increase the efficacy of chemotherapeutic agents by preventing their detoxification. researchgate.net

Metabolic Roles and Pathway Integration of S Pentylglutathione

Involvement in Xenobiotic Metabolism and Detoxification Pathways

Xenobiotic metabolism is a critical defense mechanism by which organisms process and eliminate foreign compounds (xenobiotics), such as drugs and environmental pollutants. wikipedia.orgopenaccessjournals.com This process typically occurs in phases, with Phase II reactions involving the conjugation of the xenobiotic with an endogenous molecule to increase its water solubility and facilitate its excretion. wikipedia.orgabdn.ac.uknumberanalytics.com

S-Pentylglutathione is formed during Phase II detoxification. wikipedia.orgabdn.ac.uk This occurs when an exogenous, or foreign, electrophilic compound containing a pentyl group enters the body. Enzymes known as Glutathione (B108866) S-transferases (GSTs) catalyze the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of the xenobiotic. wikipedia.orgnih.govmdpi.com This reaction neutralizes the reactivity of the electrophile, forming the stable and more water-soluble this compound conjugate. nih.gov This process is a fundamental step in detoxifying a wide range of potentially harmful substances. nih.govmdpi.com

The formation of this compound is the first step in a broader cellular protection strategy. By converting a reactive electrophile into a less toxic conjugate, the cell prevents it from damaging critical macromolecules like DNA, RNA, and proteins. uomus.edu.iq

Following its formation, the this compound conjugate must be removed from the cell to complete the detoxification process. This is accomplished by specific transporters located in the cell membrane. Research has shown that this compound is a substrate for an ATP-dependent transport pump known as Dnp-SG ATPase, which is a generalized mechanism for the export of glutathione S-conjugates. nih.gov Studies on membrane vesicles from human erythrocytes have demonstrated that this compound stimulates this ATPase, indicating it is actively pumped out of the cell. nih.gov This ATP-dependent export is a crucial final step in protecting the cell from the accumulation of xenobiotic conjugates. uomus.edu.iqnih.gov

Further research has indicated that S-alkylglutathione derivatives, including this compound, can exert protective effects in the nervous system by inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to its receptors. researchgate.netdtic.mil This suggests a potential role in mitigating excitotoxicity.

| Substrate | Apparent Km (mM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| S-(n-pentyl)glutathione | 0.26 | 4.44 |

| S-(methyl)glutathione | 0.66 | 0.55 |

| S-(n-propyl)glutathione | 0.45 | 1.61 |

| S-(n-decyl)glutathione | 0.28 | 2.70 |

| S-(p-nitrobenzyl)glutathione | 0.30 | 1.11 |

Contribution to Endogenous Metabolite Conjugation

The cellular machinery for xenobiotic detoxification also plays a vital role in managing endogenous compounds. Cells produce their own potentially reactive electrophiles during normal metabolic processes, such as lipid peroxidation. researchgate.net These endogenous electrophiles must also be neutralized to prevent cellular damage.

The same Glutathione S-transferases and transport pumps that handle xenobiotic conjugates are often involved in this process. nih.govnih.gov For example, the Dnp-SG ATPase that transports this compound has also been shown to transport the glutathione conjugate of epoxystearic acid, an endogenously generated electrophile. nih.gov This indicates that this compound is part of a broad-specificity detoxification system that handles both foreign and endogenous threats, highlighting a unified strategy for maintaining cellular integrity.

Placement within Cellular Glutathione Homeostasis and Redox Systems

Cellular glutathione homeostasis refers to the tightly regulated balance between the reduced (GSH) and oxidized (glutathione disulfide, GSSG) forms of glutathione. mdpi.comnih.gov This balance, often expressed as the GSH/GSSG ratio, is a key indicator of the cell's redox state and is crucial for antioxidant defense and cell signaling. mdpi.comunits.it

The formation of this compound directly impacts this system in several ways:

Consumption of GSH: Each molecule of this compound formed consumes one molecule of reduced glutathione (GSH). researchgate.net This depletes the primary pool of the cell's most abundant non-protein thiol, momentarily shifting the GSH/GSSG ratio towards a more oxidizing state. mdpi.com

Inhibition of Glutathione Reductase: Glutathione S-conjugates can act as inhibitors of key enzymes within the glutathione system. nih.gov For instance, studies on the conjugate S-(2,4-dinitrophenyl)-glutathione have shown it inhibits glutathione reductase, the enzyme responsible for regenerating GSH from GSSG. nih.gov This inhibition prevents the recycling of GSSG back to GSH, further stressing the cell's antioxidant capacity. While direct data on this compound's effect is specific, the principle suggests that the accumulation of such conjugates can disrupt the redox balance by interfering with critical enzymatic machinery. nih.gov

Systems-Level Analysis of Glutathione Conjugate Fluxes in Metabolic Networks

From a systems biology perspective, the detoxification pathway involving this compound can be viewed as a metabolic flux—the rate at which molecules pass through a metabolic pathway. tuni.finih.gov This flux has two main components: the rate of this compound synthesis by GSTs and the rate of its export from the cell by transporters like the GS-X pump (Dnp-SG ATPase). nih.govnih.gov

Advanced Methodologies in S Pentylglutathione Research

In Vitro Experimental Systems and Models

To investigate the complex cellular interactions of S-pentylglutathione in a controlled environment, researchers utilize specialized in vitro systems that replicate specific biological functions. These models are crucial for isolating and studying individual molecular processes, such as membrane transport and enzyme activity, without the confounding variables present in whole-cell or in vivo studies.

The transport of this compound across cellular membranes is a critical aspect of its biological disposition. Inside-out membrane vesicles (IOVs) prepared from human erythrocytes serve as a powerful and well-established model system for studying this process, particularly the transport mediated by the multidrug resistance-associated protein 1 (MRP1, or ABCC1).

The experimental procedure involves the preparation of erythrocyte ghosts, which are subsequently fragmented and resealed by incubation in a low-ionic-strength alkaline buffer, leading to the formation of IOVs. In this configuration, the cytoplasmic face of the membrane, which contains the ATP-binding domains of transporters like MRP1, is oriented outwards. This allows researchers to directly manipulate the experimental conditions in the assay buffer.

Transport studies are typically conducted by incubating the IOVs with radiolabeled [³H]this compound in the presence of ATP. The ATP-dependent uptake of the radiolabeled conjugate into the vesicles is then measured over time. By subtracting the uptake observed in the absence of ATP (nonspecific binding and passive diffusion), the specific, active transport component can be quantified. This system has been instrumental in demonstrating that this compound is a high-affinity substrate for MRP1, confirming the transporter's role in the cellular efflux of glutathione (B108866) S-conjugates.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Km (Michaelis Constant) | 1.5 µM | The substrate concentration at which the transport rate is half of Vmax. A lower Km indicates higher affinity of the transporter for the substrate. |

To perform detailed enzymological characterization, it is essential to obtain highly purified preparations of the enzymes that interact with this compound, such as Glutathione S-transferases (GSTs). The use of recombinant DNA technology to express these proteins in host systems like Escherichia coli is a standard and indispensable methodology.

This process begins with the cloning of the cDNA encoding a specific GST isoenzyme (e.g., human GSTP1-1) into a bacterial expression vector. The vector is then transformed into a suitable E. coli strain, which is cultured and induced to overexpress the target recombinant protein. Following cell growth, the bacteria are harvested and lysed to release the cellular contents.

The purification of the recombinant GST is most commonly achieved using affinity chromatography. The cell lysate is passed over a column containing a matrix with a covalently attached ligand, such as glutathione-agarose. The GST enzyme specifically binds to the immobilized glutathione, while most other cellular proteins pass through the column. After washing the column to remove any nonspecifically bound proteins, the pure recombinant GST is eluted by applying a solution containing a high concentration of free glutathione, which competes for binding to the enzyme's active site. This method yields a highly pure and active enzyme preparation, suitable for rigorous kinetic and biophysical analysis of its interaction with this compound.

Biophysical and Biochemical Characterization Techniques

Following the preparation of suitable in vitro systems and purified components, a range of biophysical and biochemical techniques are applied to quantitatively describe the molecular interactions of this compound. These methods provide fundamental data on binding affinities, reaction rates, and metabolic transformations.

Enzyme kinetics provides a quantitative framework for understanding how enzymes bind to and process substrates. For this compound, kinetic analyses are used to characterize it both as a substrate for certain enzymes and as an inhibitor of others.

As a Substrate: For enzymes like glyoxalase II, which catalyzes the hydrolysis of S-D-lactoylglutathione, this compound can act as a competitive inhibitor. However, for transport proteins like MRP1, it acts as a substrate. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by measuring the initial rate of transport at various concentrations of this compound.

As an Inhibitor: this compound is the product of GST-catalyzed conjugation reactions and can therefore act as a product inhibitor. The inhibitory constant (Ki) is a measure of its potency as an inhibitor. This is determined by measuring the activity of a GST isoenzyme (e.g., GSTA1-1 or GSTP1-1) with a standard substrate, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), in the presence of varying concentrations of this compound.

These kinetic parameters are fundamental for building quantitative models of metabolic pathways involving this compound.

| Protein | Parameter | Value | Role of this compound | Reference |

|---|---|---|---|---|

| MRP1 (ABCC1) | Km | 1.5 µM | Substrate (Transport) | |

| Human GSTP1-1 | Ki | 1.6 µM | Product Inhibitor | |

| Human Glyoxalase II | Ki | 140 µM | Competitive Inhibitor |

To identify the specific binding sites of this compound on target proteins, photoaffinity labeling is a powerful technique. This method involves the synthesis of an this compound analog containing a photoreactive group (e.g., an azido (B1232118) group). This probe is incubated with the target protein, such as a GST isoenzyme. Upon exposure to UV light, the photoreactive group is activated and forms a stable, covalent bond with amino acid residues in close proximity within the binding site.

Following the labeling reaction, the protein can be subjected to proteolytic digestion. The resulting peptide fragments are then analyzed by mass spectrometry to identify the covalently modified peptides and, ultimately, the specific amino acid residues that constitute the binding pocket. This provides high-resolution structural information about the protein-ligand interaction.

Complementary to this, competitive ligand binding assays are used to determine binding affinity. In these experiments, a labeled ligand with known binding characteristics is incubated with the target protein in the presence of varying concentrations of unlabeled this compound. The ability of this compound to displace the labeled ligand is measured, allowing for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC₅₀ value.

The detection, separation, and quantification of this compound from complex biological matrices are primarily accomplished using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC).

A typical analytical approach involves reverse-phase HPLC using a C18 stationary phase column. Separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV-Vis spectrophotometric detector, monitoring the absorbance of the peptide bond in the glutathione moiety at approximately 214 nm.

This HPLC-UV method is routinely used to monitor the progress of enzymatic reactions. For example, it can quantify the rate of this compound formation in a GST-catalyzed reaction or its depletion in a subsequent metabolic step. For unambiguous identification and enhanced sensitivity, HPLC is often coupled with mass spectrometry (LC-MS). This powerful combination provides not only retention time data but also mass-to-charge ratio information, which allows for the definitive confirmation of the identity of this compound and the structural elucidation of its potential metabolites.

Computational and 'Omics' Approaches

Molecular Docking and Simulation Studies of Enzyme-Ligand Interactions

Molecular docking and simulation studies are powerful computational methods used to analyze the interactions between this compound (SPG) and enzymes at an atomic level. These techniques offer deep insights into binding mechanisms, affinities, and conformational shifts that happen when the ligand binds. This information is vital for understanding the catalytic processes of enzymes such as glutathione S-transferases (GSTs).

Docking studies help predict how SPG orients itself within the active site of an enzyme. For example, research on GSTs shows that the glutathione (GSH) part of SPG usually connects to a specific, conserved area known as the "G-site". ebi.ac.ukwikipedia.org The S-pentyl group, however, fits into a more varied, hydrophobic "H-site". ebi.ac.ukwikipedia.org Interactions in the G-site are mainly hydrogen bonds and electrostatic forces involving the amino acid residues of the GSH backbone. ebi.ac.uk In contrast, the pentyl group establishes van der Waals interactions with hydrophobic residues in the H-site. The unique characteristics of the H-site in different GST isozymes are what determine their specificity for SPG. ebi.ac.uk

Key findings from these computational studies often pinpoint specific amino acid residues that are essential for binding. A tyrosine or serine residue, for example, is frequently located at the G-site, forming a crucial hydrogen bond that helps to activate the GSH. wikipedia.orgmdpi.com In the H-site, hydrophobic residues like leucine, valine, and phenylalanine create the pocket that accommodates the pentyl chain.

Table 1: Key Amino Acid Residues in hGSTA1-1 Interacting with this compound This table is interactive. Click on the headers to sort.

| Interaction Type | Amino Acid Residue | Ligand Moiety |

|---|---|---|

| Hydrogen Bond | Tyrosine/Serine | Glutathione (thiol group) |

| Hydrogen Bond | Arginine | γ-glutamyl α-carboxylate |

| Hydrogen Bond | Glutamine | Glycine (B1666218) carboxylate |

| Hydrogen Bond | Valine | Glycine carboxylate |

| Hydrophobic | Leucine | Pentyl chain |

| Hydrophobic | Isoleucine | Pentyl chain |

| Hydrophobic | Phenylalanine | Pentyl chain |

Integration with Proteomics and Metabolomics for Pathway Elucidation

The combined use of proteomics and metabolomics, known as "multi-omics," offers a robust strategy for mapping the metabolic pathways that involve this compound. While genomics can predict which enzymes might process SPG, proteomics confirms their presence and quantity, and metabolomics directly measures the levels of SPG and its subsequent metabolites.

Proteomics research, often employing methods like mass spectrometry-based shotgun proteomics, can identify and quantify the expression levels of GST isozymes and other relevant enzymes. nih.govgeneticsmr.org For instance, exposing cells to a compound that leads to the formation of SPG might increase the production of specific GSTs. nih.gov Identifying these upregulated enzymes helps pinpoint the main catalysts in SPG metabolism.

Metabolomics, in contrast, concentrates on the comprehensive analysis of all small molecules in a biological sample. Through techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, metabolomics can monitor the creation and transformation of SPG. This allows for the identification of downstream products, such as the related mercapturic acid, which is produced through the sequential action of γ-glutamyltranspeptidase, dipeptidases, and N-acetyltransferase.

By merging these two 'omics' approaches, a more thorough understanding of SPG's metabolic fate can be achieved. For example, a proteomics experiment might reveal an increased abundance of a specific GST isozyme, while a concurrent metabolomics study detects a parallel rise in SPG and its N-acetylcysteine conjugate. This correlational data strongly indicates that the identified GST isozyme is responsible for the initial conjugation reaction that creates SPG. This integrated method is essential for comprehending detoxification pathways and the function of SPG in cellular biochemistry.

Table 2: Illustrative Multi-Omics Data for this compound Pathway Analysis This table is interactive. Click on the headers to sort.

| 'Omics' Platform | Analyte | Observation | Implication |

|---|---|---|---|

| Proteomics | GSTA1-1 | Increased protein expression | Potential key enzyme in SPG formation |

| Metabolomics | This compound | Increased concentration | Confirmation of GSTA1-1 activity on pentyl-group donor |

| Metabolomics | γ-Glutamyl-S-pentylcysteine | Transient increase | Intermediate in the mercapturic acid pathway |

| Metabolomics | S-Pentylcysteine | Transient increase | Intermediate in the mercapturic acid pathway |

Machine Learning for Enzyme-Substrate Specificity Prediction

Machine learning (ML) is being increasingly utilized to predict the substrate specificity of enzymes, including the interaction between GSTs and substrates like this compound. These computational models can discern complex patterns from extensive datasets of known enzyme-substrate interactions to make predictions for uncharacterized enzymes or new substrates.

A frequent strategy involves using an enzyme's amino acid sequence or its three-dimensional structure as input for the ML model. For sequence-based approaches, features such as amino acid composition, dipeptide frequency, and physicochemical properties are extracted. For structure-based methods, data on the active site's geometry, electrostatic potential, and hydrophobicity are employed. These features are then used to train a model, such as a support vector machine (SVM), random forest, or neural network, to classify or predict the probability of an enzyme acting on a specific substrate.

In the context of this compound, ML models can be trained on a dataset of known GSTs with experimentally determined activities toward various substrates. The model can then be used to forecast which GST isozymes are most likely to be efficient catalysts for the formation of SPG. This can assist in prioritizing enzymes for experimental validation, thus saving time and resources.

Moreover, ML can be applied to engineer enzymes with modified or enhanced substrate specificity. By learning the relationships between sequence, structure, and function, ML models can propose specific amino acid mutations that are likely to boost a GST's activity towards a desired substrate. For instance, a model might predict that substituting a bulky amino acid in the H-site with a smaller one could better accommodate SPG's pentyl group, thereby heightening catalytic efficiency.

Table 3: Common Machine Learning Models and Their Application in Enzyme Specificity This table is interactive. Click on the headers to sort.

| Machine Learning Model | Input Features | Application in SPG Research |

|---|---|---|

| Support Vector Machine (SVM) | Amino acid sequence, structural properties of active site | Classification of GSTs as active or inactive towards pentyl-group donors |

| Random Forest | Physicochemical properties of amino acids, protein 3D structure | Prediction of catalytic efficiency (kcat/Km) for SPG formation |

Future Directions in S Pentylglutathione Academic Inquiry

Unexplored Enzymatic Interactions and Regulatory Mechanisms

S-pentylglutathione is known to interact with glutathione (B108866) S-transferases (GSTs), a major family of detoxification enzymes. mdpi.commdpi.com GSTs catalyze the conjugation of glutathione to a wide array of xenobiotics and endogenous electrophilic compounds, rendering them more water-soluble and easier to excrete. wikipedia.orgwikipedia.orgnih.gov S-alkylglutathione derivatives, including this compound, often act as competitive inhibitors of GSTs, binding to the active site and preventing the binding of the natural substrate, glutathione (GSH). medchemexpress.com

Future research should focus on a more detailed kinetic analysis of this compound's interaction with a broader range of GST isozymes. Different GST classes (alpha, mu, pi, theta, etc.) exhibit distinct substrate specificities, and a comprehensive study could reveal isozyme-specific inhibitory profiles for this compound. mdpi.comwikipedia.org Such studies would provide a deeper understanding of the regulatory landscape of GSTs and how it might be modulated by specific S-alkylglutathiones.

Furthermore, the potential for this compound to interact with other, non-GST enzymes remains largely unexplored. Glutathione and its conjugates are involved in numerous cellular processes beyond detoxification, including signaling pathways and the metabolism of prostaglandins (B1171923) and leukotrienes. nih.gov Investigating whether this compound can modulate the activity of enzymes in these pathways, such as glutathione peroxidases or glyoxalases, could uncover novel regulatory roles.

Table 1: Known and Potential Enzymatic Interactions of this compound

| Enzyme Family | Known Interaction | Potential Unexplored Interactions |

| Glutathione S-Transferases (GSTs) | Competitive inhibitor of various isozymes. medchemexpress.com | - Isozyme-specific inhibition kinetics.- Allosteric modulation of GST activity. |

| Glutathione Peroxidases (GPxs) | Not well-studied. | - Inhibition or modulation of peroxidase activity. |

| Glyoxalase System (Glo1/Glo2) | Not well-studied. | - Interaction with enzymes involved in detoxification of reactive aldehydes. |

| Glutathione Reductase (GR) | Not well-studied. | - Potential as a substrate or inhibitor. |

| Gamma-Glutamyl Transpeptidase (GGT) | Likely a substrate for degradation. | - Kinetics of degradation compared to other glutathione conjugates. |

Advanced Structural Biology of this compound-Bound Complexes

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for elucidating its mechanism of action. While the crystal structure of glutathione S-transferase from the malarial parasite Plasmodium falciparum has been solved in a complex with the closely related S-hexylglutathione, similar detailed structural information for this compound with mammalian GSTs is lacking. nih.gov

Future structural biology efforts should aim to crystallize this compound in complex with various human GST isozymes. High-resolution X-ray crystallography could reveal the specific amino acid residues in the active site that interact with the pentyl chain, providing a structural basis for its inhibitory activity. nih.gov This information would be invaluable for the rational design of more potent and specific GST inhibitors.

In addition to X-ray crystallography, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide dynamic information about the binding of this compound to enzymes in solution. frontiersin.orgnih.govbeilstein-journals.org NMR can characterize the conformational changes that occur in both the ligand and the protein upon binding, offering a more complete picture of the interaction. frontiersin.org Cryo-electron microscopy (cryo-EM) could also be employed to study larger, more complex assemblies involving this compound.

Development of Novel Research Probes and Biosensors

The specific interaction between this compound and certain enzymes, particularly GSTs, can be leveraged to develop novel research tools. Based on its properties as a competitive inhibitor, this compound could be used as a scaffold for the design of affinity-based probes.

One avenue of research is the development of this compound-based affinity chromatography resins. cube-biotech.comnih.govbio-rad.com By immobilizing this compound on a solid support, it could be used to selectively capture and purify GSTs and other interacting proteins from complex cellular lysates. bio-rad.comnih.gov This would be a valuable tool for proteomics studies aimed at identifying novel this compound-binding proteins.

Furthermore, this compound could be modified with fluorescent or other reporter tags to create chemical probes for activity-based protein profiling (ABPP). nih.govnih.gov These probes could be used to visualize and quantify the activity of specific enzymes in living cells, providing insights into their function in real-time. rsc.orgrsc.org The development of such probes would require careful chemical synthesis to attach a reporter group without disrupting the key interactions of the this compound moiety with its target protein.

Systems Biology Modeling of Glutathione Conjugate Dynamics

The metabolism of glutathione and its conjugates is a complex network of synthesis, conjugation, transport, and degradation reactions. scirp.orgmdpi.comscirp.orgnih.govresearchgate.net Systems biology approaches, which use computational models to simulate and predict the behavior of complex biological systems, are increasingly being applied to understand glutathione metabolism. scirp.orgmdpi.comscirp.orgnih.govresearchgate.net

A key area for future research is the integration of this compound-specific data into these models. This would involve experimentally determining key parameters such as the rates of its formation, its binding affinities for different GSTs, and its transport and degradation rates. By incorporating this information, more accurate and predictive models of how cells handle xenobiotics that are conjugated to form this compound can be developed.

Elucidation of Novel Metabolic Pathways Involving this compound

The metabolic fate of this compound itself is an area ripe for investigation. Generally, glutathione conjugates are sequentially broken down. wikipedia.org The glutamyl and glycinyl residues are removed, and the remaining cysteine conjugate can be N-acetylated to form a mercapturic acid, which is then excreted. researchgate.net However, the specific enzymes and transporters involved in the metabolism of this compound have not been fully characterized.

Future studies should focus on tracing the metabolic fate of isotopically labeled this compound in cellular and whole-organism models. nih.govnih.govmdpi.comescholarship.orgmdpi.com This would allow for the identification of all the metabolic intermediates and the final excretion products. Such studies could reveal whether this compound follows the canonical mercapturic acid pathway or if alternative degradation or bioactivation pathways exist. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov

Understanding the complete metabolic pathway of this compound is crucial, as some glutathione conjugates can be bioactivated to form more toxic compounds. nih.gov Elucidating these pathways will provide a more complete understanding of the role of glutathione conjugation in both detoxification and, potentially, toxification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.